4-[(4-Fluorophenyl)methoxy]benzonitrile
Overview
Description
4-[(4-Fluorophenyl)methoxy]benzonitrile is an organic compound with the molecular formula C14H10FNO and a molecular weight of 227.234 g/mol It is characterized by the presence of a fluorophenyl group attached to a benzonitrile moiety through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
4-Hydroxybenzonitrile+4-Fluorobenzyl BromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methoxy]benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with different functional groups.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Primary amines or other reduced derivatives.
Scientific Research Applications
4-[(4-Fluorophenyl)methoxy]benzonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methoxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzonitrile: Similar structure but lacks the methoxy group.
4-Methoxybenzonitrile: Similar structure but lacks the fluorophenyl group.
4-(4-Fluorophenyl)benzonitrile: Similar structure but lacks the methoxy linkage.
Uniqueness
4-[(4-Fluorophenyl)methoxy]benzonitrile is unique due to the presence of both the fluorophenyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYRTHRDVUSSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367160 | |
Record name | Benzonitrile, 4-[(4-fluorophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56442-14-9 | |
Record name | Benzonitrile, 4-[(4-fluorophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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